Diethyl 4-bromobutylphosphonate
CAS No.: 63075-66-1
Cat. No.: VC0526019
Molecular Formula: C8H18BrO3P
Molecular Weight: 273.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63075-66-1 |
|---|---|
| Molecular Formula | C8H18BrO3P |
| Molecular Weight | 273.1 g/mol |
| IUPAC Name | 1-bromo-4-diethoxyphosphorylbutane |
| Standard InChI | InChI=1S/C8H18BrO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3 |
| Standard InChI Key | LJSFAWDWYVZQBG-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(CCCCBr)OCC |
| Canonical SMILES | CCOP(=O)(CCCCBr)OCC |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Diethyl 4-bromobutylphosphonate, systematically named 1-bromo-4-diethoxyphosphorylbutane, belongs to the organophosphorus family. Its molecular structure integrates a four-carbon alkyl chain terminated by a bromine atom and a diethyl phosphonate group. Key identifiers include:
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Molecular Formula: CHBrOP
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Molecular Weight: 273.10 g/mol
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SMILES: CCOP(=O)(CCCCBr)OCC
The bromine atom acts as a potent leaving group, enabling nucleophilic substitution reactions, while the phosphonate moiety participates in metal coordination and hydrolysis. Spectroscopic characterization via H and P NMR confirms its structure, with distinct resonances for the ethyl groups (δ 1.2–1.6 ppm) and phosphorus center (δ 26.6 ppm) .
Synthesis and Reaction Optimization
Michaelis-Arbuzov Reaction
The classical synthesis involves the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with 1,4-dibromobutane under inert conditions. Modern protocols emphasize solvent-free environments and stoichiometric control to enhance efficiency:
A 2021 study demonstrated that equimolar reactant ratios at 150°C yield 70% product within 4 hours (Table 1) . Slower addition of triethyl phosphite (over 2 hours) minimizes di-phosphonation byproducts, achieving 40% isolated yield .
Table 1: Optimization of Diethyl 4-Bromobutylphosphonate Synthesis
| Reactant | Reaction Time | Yield (%) |
|---|---|---|
| 1,4-Dibromobutane | 4 hours | 70 |
| 1,5-Dibromopentane | 6 hours | 65 |
| 1,6-Dibromohexane | 5 hours | 60 |
Hydrolysis to Phosphonic Acids
Diethyl 4-bromobutylphosphonate undergoes hydrolysis using bromotrimethylsilane (TMSBr) in methanol, yielding the corresponding phosphonic acid:
P NMR analysis reveals a 5 ppm upfield shift upon hydrolysis, confirming conversion (δ 26.6 → 21.5 ppm) . This reaction is critical for generating water-soluble derivatives for biomedical applications.
Chemical Reactivity and Mechanistic Insights
Nucleophilic Substitution
The bromine atom’s electrophilicity facilitates SN2 reactions with nucleophiles (e.g., amines, thiols). For instance, reaction with piperidine produces a phosphonate-functionalized amine, valuable in ligand design:
Coordination Chemistry
The phosphonate group binds metal ions (e.g., Fe, Cu) through its oxygen atoms, forming stable complexes. These interactions are exploited in catalysis and materials science, such as metal-organic frameworks (MOFs) .
Applications in Drug Development and Materials Science
KuQuinone Synthesis
Diethyl 4-bromobutylphosphonate is a precursor to KuQuinones (KuQs), electroactive compounds with antitumor properties. Functionalization via Horner-Wadsworth-Emmons olefination introduces terminal groups for metal oxide binding (Figure 1) . KuQs exhibit IC values < 10 µM against ovarian and colon cancer cells, highlighting their therapeutic potential .
Figure 1: Synthesis of Functionalized KuQuinones
Flame Retardants and Plasticizers
Phosphonate esters improve flame resistance in polymers by promoting char formation. Diethyl 4-bromobutylphosphonate’s bromine enhances this effect through synergistic radical scavenging .
Analytical and Spectroscopic Characterization
Mass Spectrometry
Collision cross-section (CCS) predictions aid in identifying adducts during LC-MS analysis (Table 2) . The [M+H] ion (m/z 273.025) exhibits a CCS of 156.1 Ų, distinguishing it from structural analogs.
Table 2: Predicted CCS Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 273.02498 | 156.1 |
| [M+Na] | 295.00692 | 155.9 |
| [M-H] | 271.01042 | 152.8 |
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